LogP and Lipophilicity Differentiation Against 1,2-Pentanediol and 1,2-Hexanediol
4-Methylpentane-1,2-diol exhibits a predicted XLogP3 of 0.6 and an ALOGPS logP of 0.42, placing its lipophilicity between that of the shorter-chain 1,2-pentanediol (logP 0.14) and the straight-chain C6 analog 1,2-hexanediol (logP 0.25–0.3) [1][2][3]. This intermediate logP value, combined with branched-chain architecture, provides a distinct solubility–membrane partitioning profile that is not available from either linear comparator.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.6; ALOGPS logP = 0.42 |
| Comparator Or Baseline | 1,2-Pentanediol: logP = 0.14; 1,2-Hexanediol: logP = 0.25–0.30 |
| Quantified Difference | logP elevated by 0.12–0.28 units vs 1,2-hexanediol; 0.28–0.46 units vs 1,2-pentanediol |
| Conditions | Predicted values from PubChem XLogP3, ALOGPS, and Molbase databases; standard computational chemistry models |
Why This Matters
A 0.1–0.5 logP difference can significantly shift partitioning between aqueous and organic phases, directly impacting extraction efficiency, formulation stability, and membrane permeability in biological assays, making 4-methylpentane-1,2-diol a differentiated choice when precise solubility tuning is required.
- [1] PubChem. (2025). Compound Summary: 4-Methylpentane-1,2-diol, CID 91171. XLogP3 = 0.6. View Source
- [2] Molbase. (2025). 1,2-Pentanediol (CAS 5343-92-0): LogP = 0.1397. View Source
- [3] Wikipedia ES. (2024). 1,2-Hexanodiol: logP = 0.25. View Source
